molecular formula C5H4BrClN2 B7891006 2-Bromo-5-chloropyridin-4-amine CAS No. 1060815-72-6

2-Bromo-5-chloropyridin-4-amine

Cat. No.: B7891006
CAS No.: 1060815-72-6
M. Wt: 207.45 g/mol
InChI Key: WGAUNCHRNBJWNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridin-4-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can be substituted or coupled with other molecules, leading to the formation of new compounds with desired properties .

Biological Activity

2-Bromo-5-chloropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This compound features a bromine atom at the second position and a chlorine atom at the fifth position of the pyridine ring, with an amino group at the fourth position. Its molecular formula is C5H4BrClN2, and it has a molecular weight of 207.46 g/mol. The distinct halogen substituents contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound could be useful in drug design and development, especially for compounds that require modulation of metabolic pathways.

Additionally, derivatives of this compound have shown promising antimicrobial and anticancer activities across various biological assays. These findings highlight its potential as a scaffold for developing new therapeutic agents.

The mechanism of action for this compound involves its interaction with biological macromolecules. The halogen atoms can form halogen bonds with amino acid residues in proteins, which may alter their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity and specificity to various targets.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : A study demonstrated that this compound acts as a potent inhibitor of CYP1A2, affecting drug metabolism significantly. This property was assessed using various in vitro assays, highlighting its role in pharmacokinetics.
  • Antimicrobial Activity : In another investigation, derivatives of this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard susceptibility testing methods .
  • Anticancer Properties : Research involving cell proliferation assays indicated that certain derivatives could inhibit cancer cell growth by over 85%, making them potential candidates for further development in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Bromo-4-chloropyridin-2-amineBromine at position 5, chlorine at 4Potential use in similar biological assays
3-Bromo-5-chloropyridin-2-amineBromine at position 3, chlorine at 5Different enzyme interaction profile
4-Bromo-5-chloro-2-methylpyridineMethyl group at position 2Increased lipophilicity
3-Amino-2-bromo-6-chloropyridineAmino group at position 3Enhanced water solubility

These comparisons illustrate how variations in halogen positioning and functional groups influence chemical behavior and biological activity.

Properties

IUPAC Name

2-bromo-5-chloropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAUNCHRNBJWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720905
Record name 2-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-72-6
Record name 2-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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